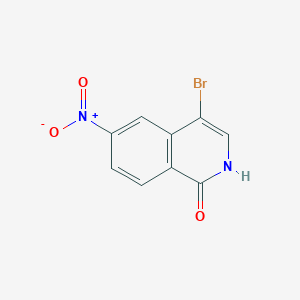

4-bromo-6-nitro-1,2-dihydroisoquinolin-1-one

説明

特性

IUPAC Name |

4-bromo-6-nitro-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O3/c10-8-4-11-9(13)6-2-1-5(12(14)15)3-7(6)8/h1-4H,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJMKZAJTVSUBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CNC2=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-6-nitro-1,2-dihydroisoquinolin-1-one typically involves the bromination of 1,2-dihydroisoquinolin-1-one followed by nitration. The reaction conditions for bromination often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The nitration step can be carried out using a mixture of concentrated nitric acid and sulfuric acid .

Industrial Production Methods

Industrial production methods for 4-bromo-6-nitro-1,2-dihydroisoquinolin-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .

化学反応の分析

Types of Reactions

4-bromo-6-nitro-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

科学的研究の応用

4-bromo-6-nitro-1,2-dihydroisoquinolin-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

作用機序

The mechanism of action of 4-bromo-6-nitro-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins .

類似化合物との比較

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, and biological or physicochemical properties:

*Calculated based on molecular formula C₉H₅BrN₂O₃.

Key Observations:

- Substituent Position: Bromine at position 4 is common in analogs (e.g., 4-bromo-6-fluoro and 4-bromo-5-methoxy derivatives), suggesting this position is critical for scaffold stability or target binding. Nitro groups at position 6 (target compound) vs. 7 (3-amino-2-benzyl analog) may alter electronic effects or steric hindrance .

- Bromo (Br): Increases molecular weight and lipophilicity; may participate in halogen bonding . Methoxy (OCH₃): Improves solubility and metabolic stability compared to nitro or bromo groups .

Physicochemical Properties

- Solubility: Nitro and bromo groups reduce aqueous solubility compared to methoxy or hydroxyl derivatives. For example, 4-bromo-5-hydroxyisoquinolin-1-one may exhibit better solubility due to hydrogen bonding .

- Stability: Nitro groups confer thermal stability, as seen in the 3-amino-2-benzyl-7-nitro analog’s ability to withstand experimental conditions in PAH stabilization assays .

生物活性

4-Bromo-6-nitro-1,2-dihydroisoquinolin-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- IUPAC Name : 4-bromo-6-nitro-1,2-dihydroisoquinolin-1-one

- Molecular Formula : C9H7BrN2O3

- Molecular Weight : 273.07 g/mol

Biological Activity

The compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Studies have shown that 4-bromo-6-nitro-1,2-dihydroisoquinolin-1-one exhibits significant antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. Specific studies have highlighted its potential against breast and colon cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Target Organisms/Cell Lines |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | Various bacterial strains |

| Anticancer | Induction of apoptosis, cell cycle arrest | Breast cancer (MCF7), Colon cancer (HT29) |

| Antioxidant | Scavenging free radicals | In vitro assays |

The biological activity of 4-bromo-6-nitro-1,2-dihydroisoquinolin-1-one is primarily mediated through its interaction with cellular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in the metabolic pathways of cancer cells, leading to reduced proliferation.

- Reactive Oxygen Species (ROS) Modulation : It modulates ROS levels within cells, contributing to its antioxidant properties and enhancing its anticancer effects.

Case Studies

Several studies have documented the biological effects of 4-bromo-6-nitro-1,2-dihydroisoquinolin-1-one:

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating potent antimicrobial activity.

-

Cancer Cell Line Study :

- In vitro studies on MCF7 breast cancer cells revealed that treatment with 4-bromo-6-nitro-1,2-dihydroisoquinolin-1-one at concentrations of 10 µM resulted in a 50% reduction in cell viability after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells.

Table 2: Case Study Results

| Study Type | Cell Line/Organism | Concentration (µg/mL) | Observed Effect |

|---|---|---|---|

| Antimicrobial | S. aureus | 32 | Inhibition of growth |

| Antimicrobial | E. coli | 32 | Inhibition of growth |

| Cancer Cell Study | MCF7 | 10 | 50% reduction in viability |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-bromo-6-nitro-1,2-dihydroisoquinolin-1-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential functionalization of the 1,2-dihydroisoquinolin-1-one core. Bromination at the 4-position can be achieved using brominating agents like under radical or electrophilic conditions . Subsequent nitration at the 6-position may employ a mixture of nitric and sulfuric acids, leveraging the electron-withdrawing effect of the bromine substituent to direct nitration. Optimization requires monitoring reaction temperature (e.g., 0–5°C for nitration to avoid over-oxidation) and using TLC/HPLC to track intermediate purity.

Q. How can researchers confirm the molecular structure of 4-bromo-6-nitro-1,2-dihydroisoquinolin-1-one?

- Methodological Answer : Multinuclear NMR () is critical for verifying substituent positions and ring conformation. For example, the nitro group’s deshielding effect on adjacent protons and carbons can distinguish its regiochemistry . High-resolution mass spectrometry (HRMS) confirms the molecular formula. Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides unambiguous structural validation .

Advanced Research Questions

Q. What challenges arise in crystallizing 4-bromo-6-nitro-1,2-dihydroisoquinolin-1-one, and how can they be addressed?

- Methodological Answer : The nitro group’s electron-withdrawing nature and molecular planarity may hinder crystal growth due to poor solubility or stacking disorders. Slow evaporation from polar aprotic solvents (e.g., DMSO/water mixtures) can improve crystal quality. If twinning occurs, SHELXD or SHELXE can resolve phase ambiguities during refinement . Thermal analysis (DSC) can identify optimal crystallization temperatures.

Q. How should researchers resolve contradictions between spectroscopic data (e.g., NMR vs. IR) for this compound?

- Methodological Answer : Discrepancies often stem from dynamic effects (e.g., tautomerism) or impurity interference. Use 2D NMR techniques (HSQC, HMBC) to correlate proton and carbon environments. IR spectroscopy can validate functional groups (e.g., C=O stretch at ~1680 cm). Cross-validate with X-ray data if available . For impurities, employ preparative HPLC or column chromatography followed by re-analysis.

Q. What drives the regioselectivity of bromination and nitration in this compound?

- Methodological Answer : Bromination at the 4-position is favored due to the electron-donating resonance effects of the lactam oxygen in the 1,2-dihydroisoquinolinone core. Nitration at the 6-position is directed by the bromine’s meta-directing effect. Computational modeling (DFT) can map electron density distributions to predict reactivity . Compare with analogous compounds (e.g., 5-methyl derivatives ) to validate trends.

Q. How can computational methods predict the reactivity of 4-bromo-6-nitro-1,2-dihydroisoquinolin-1-one in further functionalization?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic aromatic substitution (EAS) sites. Fukui indices identify nucleophilic/electrophilic regions, while Molecular Electrostatic Potential (MEP) maps visualize charge distribution. Compare with experimental results from similar brominated isoquinolinones (e.g., 8-bromo-1,2-dihydroquinolin-2-one ).

Q. What are the thermal stability profiles of this compound under varying conditions?

- Methodological Answer : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. Differential Scanning Calorimetry (DSC) detects phase transitions or exothermic events (e.g., nitro group decomposition). Store samples at 0–6°C to mitigate degradation, as recommended for brominated analogs .

Q. How can researchers profile the biological activity of 4-bromo-6-nitro-1,2-dihydroisoquinolin-1-one in enzyme inhibition studies?

- Methodological Answer : Use kinase or protease inhibition assays (e.g., fluorescence-based Z’-LYTE™ assays) with IC determination. Structural analogs (e.g., 7-(2,2,2-trifluoroacetyl) derivatives ) can guide target selection. Pair biochemical assays with molecular docking (AutoDock Vina) to predict binding modes to active sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。